1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)propan-2-ol hydrochloride
Description
Properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O4.ClH/c1-17-6-7-18(24)12-21(17)26-10-8-25(9-11-26)13-19(27)14-28-15-20-16-29-22-4-2-3-5-23(22)30-20;/h2-7,12,19-20,27H,8-11,13-16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJAYZVBKRWPKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COCC3COC4=CC=CC=C4O3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)propan-2-ol hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H23ClN2O3 |
| Molecular Weight | 334.82 g/mol |
| LogP | 3.9809 |
| Polar Surface Area | 19.59 Ų |
| Hydrogen Bond Acceptors | 2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. The presence of the piperazine moiety is significant for its pharmacological effects, as piperazine derivatives are known for their diverse biological activities including anti-inflammatory and anticancer properties .
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, Mannich bases, which share a structural resemblance to our compound, have been shown to possess cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The IC50 values for these compounds often fall below 20 μM, indicating potent activity .
In a comparative study, derivatives with a piperazine nucleus demonstrated varying degrees of cytotoxicity against prostate cancer cells (PC-3), with some exhibiting IC50 values ranging from 8.2 to 32.1 μM . The specific structural modifications in the piperazine ring influence the overall potency and selectivity towards different cancer types.
Anti-inflammatory Properties
Compounds similar to this compound have been reported to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This action is crucial in conditions such as arthritis and other inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of piperazine derivatives in clinical settings:
- Study on Anticancer Effects : A study evaluated the effect of piperazine-based compounds on breast cancer cell lines (MCF-7). Results showed that certain derivatives significantly inhibited cell proliferation with IC50 values lower than 10 μg/mL .
- Research on Anti-inflammatory Activity : Another study investigated the anti-inflammatory properties of piperazine derivatives in animal models of inflammation. The results demonstrated a marked reduction in edema and inflammatory markers when treated with these compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares key structural motifs with other piperazine-based molecules. Below is a comparative analysis of substituent effects and pharmacological implications:
Preparation Methods
Synthesis of 2,3-Dihydrobenzo[b]dioxin-2-ylmethanol Intermediate
The benzodioxane methanol moiety serves as a critical building block. Patent US8492549B2 discloses alkylation and reduction strategies to access 2,3-dihydrobenzo[b]dioxin-2-ylmethanol derivatives. A representative procedure involves:
- Epoxidation of 1,4-Benzodioxin-2-ylmethyl ether : Reacting 2,3-dihydrobenzo[b]dioxin-2-ylmethyl chloride with epichlorohydrin in the presence of sodium hydride (NaH) yields the corresponding epoxide.
- Ring-Opening with Methanol : Treating the epoxide with methanol under acidic conditions (e.g., H₂SO₄) generates the diol intermediate, which is subsequently oxidized to the aldehyde using pyridinium chlorochromate (PCC).
- Reduction to Alcohol : Sodium borohydride (NaBH₄) reduces the aldehyde to 2,3-dihydrobenzo[b]dioxin-2-ylmethanol in 78–85% yield.
Key Optimization :
- Solvent Choice : Dichloromethane (DCM) enhances epoxide stability during synthesis.
- Temperature Control : Maintaining reactions at 0–5°C during NaBH₄ reduction minimizes byproducts.
Preparation of 4-(5-Chloro-2-methylphenyl)piperazine
The substituted piperazine fragment is synthesized via Ullmann coupling or nucleophilic aromatic substitution (NAS). Patent US20200306225A1 highlights resolving chiral amines using tartaric acid, though the target compound’s piperazine is non-chiral. A scalable route involves:
- Buchwald-Hartwig Amination : Reacting 1-chloro-5-methyl-2-nitrobenzene with piperazine using a palladium catalyst (e.g., Pd₂(dba)₃) and Xantphos ligand in toluene at 110°C for 24 hours.
- Nitro Reduction : Hydrogenation under H₂ (1 atm) with 10% Pd/C in ethanol reduces the nitro group to an amine, yielding 4-(5-chloro-2-methylphenyl)piperazine in 67% overall yield.
Analytical Note :
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms >99% purity after recrystallization from ethyl acetate.
Coupling of Benzodioxane Methanol with Piperazine-Propanol Intermediate
The ether linkage between the benzodioxane and propanol-piperazine moieties is established via Mitsunobu reaction or nucleophilic substitution. Patent US8492549B2 demonstrates ether formation using NaH as a base in dimethyl sulfoxide (DMSO):
- Activation of Alcohol : Treating 2,3-dihydrobenzo[b]dioxin-2-ylmethanol with NaH in DMSO at 15–20°C generates the alkoxide.
- Alkylation with Epichlorohydrin : Adding epichlorohydrin to the alkoxide solution forms the glycidyl ether intermediate.
- Ring-Opening with Piperazine : Reacting the glycidyl ether with 4-(5-chloro-2-methylphenyl)piperazine in ethanol at 50°C for 12 hours yields 1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-((2,3-dihydrobenzo[b]dioxin-2-yl)methoxy)propan-2-ol.
Yield Optimization :
| Step | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Alkoxide Formation | DMSO | 15°C | 92 |
| Glycidyl Ether Synthesis | DCM | 0°C | 85 |
| Piperazine Coupling | Ethanol | 50°C | 76 |
Hydrochloride Salt Formation
Conversion to the hydrochloride salt enhances stability and bioavailability. The methodology from US20200306225A1 is adapted:
- Acidification : Treating the free base with concentrated HCl (37%) in methanol at 25–30°C precipitates the hydrochloride salt.
- Recrystallization : Dissolving the crude product in hot ethanol and cooling to −20°C yields crystalline 1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-((2,3-dihydrobenzo[b]dioxin-2-yl)methoxy)propan-2-ol hydrochloride.
Critical Parameters :
- Stoichiometry : A 1:1 molar ratio of free base to HCl ensures complete salt formation.
- Purity : Final product purity of 99.86% is confirmed via HPLC (method: C18 column, 0.1% TFA in water/acetonitrile).
Analytical Characterization
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
The compound is synthesized via multi-step organic reactions, including:
- Mannich reaction : Used to introduce the piperazine and dihydrobenzodioxin moieties. For example, analogous compounds have been synthesized by reacting chloroacetyl derivatives with phenolic components under basic conditions .
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) and recrystallization (ethanol/water) are standard for isolating intermediates and final products. Impurity profiles should be monitored using reference standards (e.g., triazolo-pyridine derivatives) .
- Hydrochloride salt formation : The final product is treated with HCl gas in anhydrous ethanol to yield the hydrochloride salt, confirmed by elemental analysis .
Q. How is the structural identity of the compound validated?
Structural confirmation relies on:
- Spectroscopic techniques : ¹H/¹³C NMR (e.g., piperazine proton signals at δ 2.5–3.5 ppm; dihydrobenzodioxin methoxy group at δ 4.2–4.5 ppm) and high-resolution mass spectrometry (HRMS) .
- X-ray crystallography : Single-crystal analysis resolves stereochemistry and hydrogen bonding patterns, as demonstrated for similar chlorophenyl-piperazine derivatives .
- Comparative analysis : Retention times in HPLC should match certified reference materials (e.g., triazolo-pyridine analogs) to exclude isomeric impurities .
Q. What pharmacological targets are associated with this compound?
Based on structural analogs (e.g., naftopidil dihydrochloride), the compound likely targets:
- Adrenergic receptors (α1-subtype) : Piperazine derivatives are known antagonists, validated via radioligand binding assays using [³H]-prazosin .
- Serotonin receptors (5-HT1A/5-HT2A) : Dihydrobenzodioxin moieties may modulate affinity, requiring functional assays (e.g., cAMP inhibition for 5-HT1A) .
Advanced Research Questions
Q. How can reaction yields be optimized during large-scale synthesis?
Key strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
- Catalyst screening : Palladium-based catalysts (e.g., Pd/C) for hydrogenation steps, with reaction monitoring via TLC or in-situ IR .
- Statistical optimization : Use factorial design (e.g., 2³ experiments) to test temperature, stoichiometry, and reaction time interactions. For example, a 15% yield increase was reported for similar triazolo compounds by adjusting molar ratios .
Q. How can contradictions in receptor binding data be resolved?
Contradictions often arise from assay variability. Solutions include:
- Cross-validation : Compare radioligand binding (cell membranes) with functional assays (e.g., calcium flux in HEK293 cells) .
- Metabolite interference : Test for hydrolytic degradation products (e.g., free piperazine) using LC-MS, which may exhibit off-target activity .
- Species-specific differences : Repeat assays in human vs. rodent receptors, as seen in adrenergic receptor studies .
Q. What experimental designs are suitable for assessing environmental stability?
Follow frameworks from long-term environmental studies:
- Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and analyze degradation products via LC-QTOF-MS .
- Biotic transformation : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., dechlorinated or hydroxylated derivatives) over 30–60 days .
- Ecotoxicity : Apply OECD guidelines for Daphnia magna acute toxicity (48-hour EC₅₀) and algal growth inhibition (72-hour assays) .
Q. How can spectral data contradictions (e.g., NMR shifts) be addressed?
Contradictions may stem from tautomerism or solvent effects. Mitigation involves:
- Variable temperature NMR : Identify dynamic processes (e.g., ring-flipping in dihydrobenzodioxin) by acquiring spectra at 25–60°C .
- Deuterated solvent screening : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding interactions .
- Computational modeling : Optimize structures using DFT (B3LYP/6-31G*) and simulate NMR shifts with software like Gaussian .
Methodological Notes
- Data reproducibility : Use ≥3 biological replicates and report mean ± SEM. For environmental studies, include positive/negative controls (e.g., BPA for endocrine disruption assays) .
- Ethical compliance : Adhere to OECD/ICH guidelines for preclinical testing, particularly for in vivo models targeting CNS receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
